Acutumine

T-cell leukemia immuno-oncology selective cytotoxicity

Sourcing high-purity acutumine for selective T-cell cytotoxicity studies is challenging, with many vendors offering structurally similar but functionally distinct alkaloids. Acutumine (CAS 17088-50-5) is the only Menispermum-derived alkaloid validated for T-cell-selective apoptosis research, sparing B-lymphocytes in MOLT-4 and HUT 78 cell lines. - ≥98% HPLC purity with full COA/MSDS documentation. - In stock; express global shipping with temperature-controlled packaging. - Bulk quantities available for in vivo CNS and antiviral programs.

Molecular Formula C19H24ClNO6
Molecular Weight 397.8 g/mol
CAS No. 17088-50-5
Cat. No. B231681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcutumine
CAS17088-50-5
Synonymsacutumine
dauricumine
Molecular FormulaC19H24ClNO6
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
InChIInChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1
InChIKeyFSXRARBVZZKCGJ-HZEYTSSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acutumine Structural and Pharmacological Baseline


Acutumine (CAS 17088-50-5) is a tetracyclic chloroalkaloid with the molecular formula C19H24ClNO6, characterized by a rare chlorinated propellane-type core and five contiguous stereocenters [1]. First isolated from Menispermum dauricum and Sinomenium acutum, this alkaloid is biosynthesized via a unique Fe(II)- and 2-oxoglutarate-dependent halogenase (DAH), representing a rare example of plant-derived organochlorine natural products [2]. Acutumine is primarily recognized for its selective cytotoxicity against cultured human T cells and memory-enhancing properties in Wistar rat models .

1

T-cell line inhibition study fit (reported selectivity context)

2

Memory behavioral model research (reported recognition endpoint)

3

Antiviral combination screening and mechanism studies

4

Halogenase biosynthesis and substrate-specificity research

Why Acutumine Cannot Be Substituted


While Sinomenium acutum produces multiple alkaloids—including sinomenine, dauricumine, and acutumidine—these compounds exhibit markedly divergent biological profiles and molecular targets that preclude functional interchangeability [1]. Sinomenine, an abundant morphinane alkaloid, acts primarily as an immunosuppressant without direct T-cell cytotoxicity, instead modulating glucocorticoid receptor translocation in Jurkat T cells (IC50 ~13.52 μM in Keap1 binding assays) [2]. Dauricumine demonstrates anti-osteoclastogenic and antiviral activity but lacks T-cell selectivity [3]. Acutumidine, though structurally closest to acutumine, displays only weak anti-HBV activity (IC50 = 2.023 mM) with no documented T-cell or CNS effects . The chlorinated propellane core of acutumine—specifically the chlorine atom introduced by DAH—confers unique steric and electronic properties essential for its selective T-cell cytotoxicity and blood-brain barrier penetration, as evidenced by its memory-enhancing effects in Wistar rats [4].

Acutumine (Target)

T-cell growth inhibition profile; memory behavioral endpoint context

Sinomenine

May lack direct T-cell cytotoxicity; immunosuppressant mechanism differs

Acutumine

Memory recognition endpoint reported; anti-amnesic model context

Acutumidine / Dauricumine

No reported memory or CNS behavioral endpoint response

Acutumine

Measurable antiviral activity; synergy with dauricumine observed

Dauricumine alone

Antiviral potency ranking differs; mixture effects may shift

Acutumine

Chlorinated propellane core; unique DAH substrate-product pair

Dechloroacutumine / other alkaloids

Halogenation status and enzyme specificity may not transfer

Acutumine Comparative Evidence


Selective T-Cell Cytotoxicity

Acutumine exhibits selective cytotoxicity against human T-cell lines while sparing B-lymphocytes and other cell types, a selectivity profile not shared by sinomenine or dechloroacutumine [1]. In a direct comparative study, acutumine inhibited the growth of MOLT-4 and HUT 78 T-cell lines, whereas acutumidine and dechloroacutumine showed no significant inhibition against these T-cell lines [2]. Sinomenine, in contrast, demonstrates no direct cytotoxicity against Jurkat T-cell lymphoblasts and functions instead as an immunosuppressant via glucocorticoid receptor modulation [3].

T-Cell Cytotoxicity
Head-to-head
Acutumine inhibits MOLT-4/HUT 78 T-cell growth; acutumidine, dechloroacutumine, and sinomenine show no comparable inhibition
Supports T-cell line endpoint review
Selectivity requires confirmatory assay context
T-cell leukemia immuno-oncology selective cytotoxicity

Memory-Enhancing Activity

Acutumine has been shown to enhance memory and object/social recognition in the Wistar rat model, as described in a 2004 patent and subsequent studies [1]. This memory-enhancing property is unique among the Sinomenium acutum alkaloids: acutumidine lacks any reported CNS activity, and dauricumine is primarily associated with anti-osteoclastogenic effects . While sinomenine has been investigated for neuroprotective effects in stroke models, it has not demonstrated direct memory-enhancing or anti-amnesic properties in behavioral assays [2].

Memory Enhancement
Class-level
Improves object/social recognition in Wistar rat model; no comparable activity reported for other Menispermum alkaloids
Reported behavioral model response
Data to verify in independent replication studies
neuropharmacology memory enhancement Alzheimer's disease models

Antiviral Activity vs. Dauricumine

A 2025 study directly compared acutumine and dauricumine for antiviral activity against SARS-CoV-2 in Vero E6 cells [1]. The study established a clear potency ranking: Dauricumine alone > Acutumine alone. Notably, a 1:1 mixture (100 mg/mL each) of acutumine and dauricumine exhibited the most effective antiviral activity, demonstrating synergistic or additive effects [1]. This direct comparison quantifies that acutumine alone possesses measurable antiviral activity, though dauricumine shows superior single-agent potency against SARS-CoV-2.

Antiviral Activity
Head-to-head
Potency ranking (Vero E6): Mixture > Dauricumine > Acutumine
Supports antiviral combination screening
SARS-CoV-2 model; qRT-PCR readout
antiviral SARS-CoV-2 COVID-19 therapeutics

Chlorinated Propellane Core

Acutumine is distinguished by the presence of a chlorine atom attached to a neopentylic secondary carbon within its propellane core, a structural feature absent in dechloroacutumine and other Menispermum alkaloids [1]. The enzyme dechloroacutumine halogenase (DAH), a Fe(II)/2-oxoglutarate-dependent halogenase, catalyzes the terminal chlorination step in acutumine biosynthesis, converting dechloroacutumine to acutumine [2]. Experimental assays demonstrated that DAH exhibits strict substrate specificity: no halogenation activity was observed with alternative substrates such as codeine or berberine, confirming that DAH recognizes specific steric and electronic features unique to the dechloroacutumine scaffold [3].

Chlorinated Core
Method context
DAH halogenase converts dechloroacutumine to acutumine; no activity detected on codeine or berberine
Supports halogenase substrate specificity context
Recombinant DAH enzyme assay
biosynthesis halogenase structural biology plant specialized metabolism

Acutumine Research and Application Scenarios


T-Cell Malignancy Studies

Acutumine is the alkaloid of choice for research programs investigating selective T-cell cytotoxicity. Its demonstrated ability to inhibit T-cell growth while sparing B-lymphocytes in MOLT-4 and HUT 78 cell lines makes it a valuable tool compound for studying T-cell-specific apoptosis pathways and for validating therapeutic targets in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoma [1]. Unlike sinomenine, which lacks direct T-cell cytotoxicity, acutumine provides a selective probe for T-cell biology.

Memory Enhancement Studies

Acutumine is uniquely suited for research on memory enhancement and anti-amnesic therapies. Its documented efficacy in improving object and social recognition in Wistar rats positions it as a lead compound for Alzheimer's disease and age-related cognitive decline research [2]. No other Menispermum-derived alkaloid, including acutumidine or dauricumine, has demonstrated comparable CNS pharmacology in behavioral models.

Antiviral Synergy Studies

For antiviral research programs, particularly those focused on SARS-CoV-2 or related coronaviruses, the acutumine-dauricumine combination offers a unique synergistic toolset. A 2025 study demonstrated that the 1:1 mixture (100 mg/mL each) exhibits superior antiviral activity in Vero E6 cells compared to either compound alone [3]. Acutumine alone, while less potent than dauricumine, provides a structurally distinct scaffold for investigating antiviral mechanisms of action and structure-activity relationships.

Halogenase Engineering Research

Acutumine is the definitive substrate for studying the dechloroacutumine halogenase (DAH) enzyme system. As the product of the terminal chlorination step catalyzed by DAH, acutumine serves as a critical reference standard for halogenase activity assays and for engineering novel halogenated natural products [4]. The strict substrate specificity of DAH—which does not halogenate codeine or berberine—makes acutumine the only validated product for characterizing this rare plant halogenase system.

Application
Selection Property
Validation Focus
T-cell line inhibition studies
T-cell growth inhibition profile review
Cell-line specificity and apoptosis endpoints
Memory behavioral model research
Behavioral endpoint context
Object/social recognition assay review
Antiviral combination screening
Synergy and rank-order screening
Viral load and mechanistic studies
Halogenase enzyme engineering
Substrate specificity reference
DAH activity and product identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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